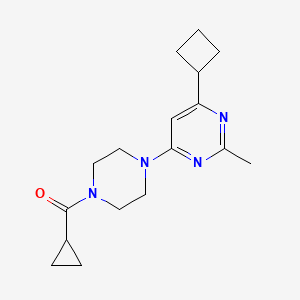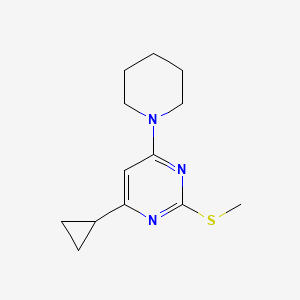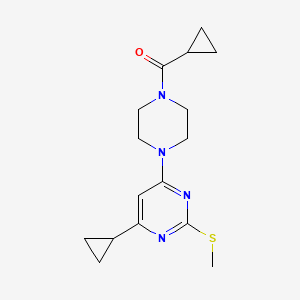
4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine, also known as 6-Cyclobutyl-2-cyclopropylthiomorpholine, is a novel compound that has been studied extensively in recent years. This compound is a cyclic amine derivative of thiomorpholine and has been found to have a variety of applications in scientific research.
Applications De Recherche Scientifique
4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine has been found to have a variety of applications in scientific research. It has been used as a substrate in enzyme-catalyzed reactions, as a ligand for metal complexes, and as an inhibitor of enzymes. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.
Mécanisme D'action
The mechanism of action of 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes by binding to their active sites and preventing them from catalyzing reactions. Additionally, this compound may act as an agonist or antagonist of various receptors in the body, resulting in various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been found to have a variety of effects on the body, including a decrease in inflammation, a decrease in oxidative stress, and an increase in antioxidant activity. Additionally, this compound has been found to have an effect on the metabolism of glucose, which may be beneficial for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of use. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of this compound is its lack of selectivity, as it can interact with a variety of enzymes and receptors.
Orientations Futures
There are a variety of potential future directions for 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine. These include further research into its mechanism of action, its potential applications as a therapeutic agent, and its use as a substrate in enzyme-catalyzed reactions. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further research into its potential as an inhibitor of enzymes could lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine has been studied extensively in recent years. The synthesis of this compound involves the reaction of thiomorpholine with cyclobutyl-2-cyclopropylpyrimidine. This reaction is catalyzed by a palladium-catalyzed Heck reaction, which is a type of coupling reaction used to form carbon-carbon bonds. The reaction is carried out in an inert atmosphere, typically in a solvent such as dichloromethane or toluene. The reaction is typically carried out at room temperature, and the resulting product is isolated by column chromatography.
Propriétés
IUPAC Name |
4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-11(3-1)13-10-14(18-6-8-19-9-7-18)17-15(16-13)12-4-5-12/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJMXPHKSBXSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
![1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463483.png)
![5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6463486.png)
![2-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463498.png)

![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)
![2-[5-(cyclohex-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463517.png)
![3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6463522.png)

![3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione](/img/structure/B6463539.png)
